5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxynicotinic acid
Description
Chemical Structure and Properties 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxynicotinic acid (CAS: 1261966-75-9) is a nicotinic acid derivative featuring a hydroxypyridine core substituted with a phenyl ring. The phenyl group is modified at the 4-position with an ethylcarbamoyl group (-CONHCH₂CH₃) and at the 3-position with a fluorine atom. The compound exhibits tautomerism between the 2-hydroxy form and the 2-oxo-1H-pyridine-3-carboxylic acid form, as indicated by its synonymic nomenclature . This tautomerism may influence its chemical reactivity and biological interactions.
Synthetic and Pharmaceutical Relevance
The compound is a key intermediate in synthesizing AZD1152 (a kinase inhibitor), highlighting its role in pharmaceutical development . Its structure optimizes binding affinity and metabolic stability, critical for drug intermediates.
Properties
IUPAC Name |
5-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4/c1-2-17-13(19)10-4-3-8(6-12(10)16)9-5-11(15(21)22)14(20)18-7-9/h3-7H,2H2,1H3,(H,17,19)(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGVIWWSSOHFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688299 | |
| Record name | 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261966-75-9 | |
| Record name | 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the ethylcarbamoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxynicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxynicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxynicotinic acid with structurally related compounds:
*Inferred based on structural analysis; †Tautomeric form of the target compound.
Key Differences and Implications
Substituent Position on Phenyl Ring: The 3-fluoro group in the target compound (vs. The 4-ethylcarbamoyl group introduces hydrogen-bonding capability, improving solubility and target affinity compared to non-carbamoyl analogs .
Pyridine Ring Modifications :
- The 2-hydroxy/2-oxo tautomerism affects acidity and metal-binding properties, relevant for catalytic or inhibitory roles .
- Carboxylic Acid Position : The 3-carboxy substitution (target compound) vs. 4-carboxy in the pyridine-4-carboxylic acid variant () may influence binding orientation in enzyme active sites.
Pharmacological Relevance
- The target compound’s role in synthesizing AZD1152 underscores its importance in oncology drug development. AZD1152 inhibits Aurora B kinase, a target in anticancer therapies .
- Ethylcarbamoyl Advantage : Compared to simpler fluorophenyl analogs (e.g., 5-(2-fluorophenyl)-2-hydroxynicotinic acid), the ethylcarbamoyl group likely enhances metabolic stability, reducing premature degradation in vivo .
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